6-Methyl-2-(4-pentylbenzoyl)-pyridine
Overview
Description
6-Methyl-2-(4-pentylbenzoyl)-pyridine, also known as MPBP, is a synthetic compound that belongs to the class of pyridine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
1. Synthesis and Medicinal Chemistry
6-Methyl-2-(4-pentylbenzoyl)-pyridine and related compounds have been explored in medicinal chemistry. For instance, the synthesis of various pyridine derivatives, such as 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, has been studied for potential pharmaceutical applications. These synthesized compounds often undergo further chemical transformations to yield a range of derivatives with diverse biological activities (Al-Issa, 2012).
2. Material Science and Optoelectronics
In material science and optoelectronics, related pyridine derivatives have been used in the development of polymer light-emitting diodes. For example, compounds like 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole have shown potential in improving the solubility and emission efficiency of green-emitting Ir(III) complexes, which are crucial for the performance of polymer light-emitting devices (Cho et al., 2010).
3. Corrosion Inhibition
Pyridine derivatives have also been investigated for their corrosion inhibition properties. Studies on compounds such as aryl pyrazolo pyridines have demonstrated their effectiveness in protecting metals like copper from corrosion in acidic environments, making them valuable in industrial applications (Sudheer & Quraishi, 2015).
4. Chemical Synthesis and Catalysis
These compounds are also significant in chemical synthesis and catalysis. For instance, pyridine-based ligands, including those related to 6-Methyl-2-(4-pentylbenzoyl)-pyridine, have been synthesized for use in coordination chemistry and catalysis, demonstrating their versatility in creating complex molecular structures (Halcrow, 2005).
properties
IUPAC Name |
(6-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-8-15-10-12-16(13-11-15)18(20)17-9-6-7-14(2)19-17/h6-7,9-13H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEYXUVVKRHJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245280 | |
Record name | (6-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-pentylbenzoyl)-pyridine | |
CAS RN |
1187168-75-7 | |
Record name | (6-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.